Ferroptosis-IN-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferroptosis-IN-7 is a small molecule inhibitor specifically designed to inhibit ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Ferroptosis has been implicated in various diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury. This compound plays a crucial role in scientific research by providing insights into the mechanisms of ferroptosis and offering potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ferroptosis-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve:
Formation of Core Structure: The initial step often includes the construction of the core structure through cyclization or condensation reactions.
Functional Group Introduction:
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
Ferroptosis-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Ferroptosis-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of ferroptosis and develop new inhibitors or activators of this pathway.
Biology: Helps in understanding the role of ferroptosis in cellular processes and disease states.
Medicine: Potential therapeutic applications in treating diseases like cancer, neurodegenerative disorders, and ischemia-reperfusion injury.
Industry: Used in the development of new drugs and therapeutic agents targeting ferroptosis .
作用機序
Ferroptosis-IN-7 exerts its effects by inhibiting key enzymes and pathways involved in ferroptosis. The primary targets include:
Iron Metabolism: Inhibits the accumulation of iron, which is essential for lipid peroxidation.
Lipid Peroxidation: Prevents the formation of lipid peroxides by inhibiting enzymes like lipoxygenases.
Antioxidant Defense: Enhances the activity of antioxidant enzymes like glutathione peroxidase to counteract oxidative stress .
類似化合物との比較
Ferroptosis-IN-7 is unique compared to other ferroptosis inhibitors due to its specific mechanism of action and higher potency. Similar compounds include:
Ferrostatin-1: Another ferroptosis inhibitor with a different mechanism of action.
Liproxstatin-1: Inhibits lipid peroxidation but with lower potency compared to this compound.
Deferoxamine: An iron chelator that prevents iron accumulation but lacks specificity for ferroptosis .
Conclusion
This compound is a valuable compound in scientific research, offering insights into the mechanisms of ferroptosis and potential therapeutic applications. Its unique properties and higher potency make it a promising candidate for further study and development.
特性
分子式 |
C32H40N4O3S |
---|---|
分子量 |
560.8 g/mol |
IUPAC名 |
[3-(benzylamino)-4-(cyclohexylamino)phenyl]-[4-[(4-methylsulfonylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C32H40N4O3S/c1-40(38,39)29-15-12-26(13-16-29)24-35-18-20-36(21-19-35)32(37)27-14-17-30(34-28-10-6-3-7-11-28)31(22-27)33-23-25-8-4-2-5-9-25/h2,4-5,8-9,12-17,22,28,33-34H,3,6-7,10-11,18-21,23-24H2,1H3 |
InChIキー |
QNYRKTWGESAJRO-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)NC4CCCCC4)NCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。